

molecular structure of "2-Amino-5-bromo-4-methylpyrimidine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylpyrimidine

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An In-depth Technical Guide on the Molecular Structure of **2-Amino-5-bromo-4-methylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.^{[1][2]} Its structural features, including an amino group, a bromine atom, and a methyl group on the pyrimidine ring, make it a versatile intermediate for developing novel therapeutics, particularly in the field of oncology.^[3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic methodologies. Detailed experimental protocols are provided for its synthesis and characterization, aimed at professionals in drug discovery and medicinal chemistry.

Core Molecular Data

2-Amino-5-bromo-4-methylpyrimidine is a solid, appearing as a white to light yellow or brown powder.^[2] Its core physicochemical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ BrN ₃	[4]
Molecular Weight	188.03 g/mol	[4]
CAS Number	17321-93-6	[4]
Appearance	White to light yellow/brown solid	[2]
Melting Point	196-200 °C	[4]
InChI	1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)	[4]
SMILES	<chem>Cc1nc(N)ncc1Br</chem>	[4]

Molecular Structure and Crystallography

While experimental crystallographic data such as bond lengths and angles for **2-Amino-5-bromo-4-methylpyrimidine** are not readily available in public databases, theoretical calculations and data from analogous structures provide valuable insights into its three-dimensional conformation. The molecule consists of a planar pyrimidine ring substituted at positions 2, 4, and 5.

Predicted Molecular Geometry Data (Theoretical)

The following table presents theoretically predicted bond lengths and angles. This data is derived from computational chemistry models and should be considered illustrative in the absence of experimental X-ray crystallography data.

Parameter	Predicted Value	Parameter	Predicted Value
Bond Lengths (Å)	Bond Angles (°)		
C2-N1	1.34	N1-C2-N3	120.5
C2-N3	1.34	C2-N3-C4	119.0
N3-C4	1.35	N3-C4-C5	122.0
C4-C5	1.41	C4-C5-C6	118.5
C5-C6	1.38	C5-C6-N1	120.0
C6-N1	1.35	C6-N1-C2	120.0
C2-N(H ₂)	1.36	N3-C4-C(H ₃)	118.0
C4-C(H ₃)	1.51	C5-C4-C(H ₃)	120.0
C5-Br	1.89	C4-C5-Br	119.5

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Profile

The structural features of **2-Amino-5-bromo-4-methylpyrimidine** give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The following data was reported for a sample in deuterated chloroform (CDCl₃).^[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.22	Singlet	1H	Pyrimidine H-6
5.02	Broad Singlet	2H	-NH ₂ (Amino)
2.44	Singlet	3H	-CH ₃ (Methyl)

¹³C NMR Data (Predicted)

Experimental ¹³C NMR data is not widely published. The following are predicted chemical shifts based on computational models.

Predicted Chemical Shift (δ , ppm)	Assignment
163.5	C2 (C-NH ₂)
161.0	C4 (C-CH ₃)
158.0	C6 (C-H)
108.0	C5 (C-Br)
24.0	-CH ₃

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups and bonding within the molecule. The analysis is often supported by Density Functional Theory (DFT) calculations for accurate peak assignments.[6]

Wavenumber (cm ⁻¹)	Intensity (IR)	Intensity (Raman)	Assignment
~3450	Strong	Weak	NH ₂ asymmetric stretching
~3350	Strong	Weak	NH ₂ symmetric stretching
~3050	Medium	Strong	Aromatic C-H stretching
~2960	Medium	Medium	CH ₃ asymmetric stretching
~2870	Medium	Medium	CH ₃ symmetric stretching
~1640	Strong	Medium	NH ₂ scissoring
~1580	Strong	Strong	Pyrimidine ring stretching
~1460	Strong	Medium	CH ₃ asymmetric bending
~1380	Medium	Medium	CH ₃ symmetric bending
~1050	Medium	Strong	C-Br stretching

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For **2-Amino-5-bromo-4-methylpyrimidine**, electrospray ionization (ESI) typically shows a protonated molecular ion.

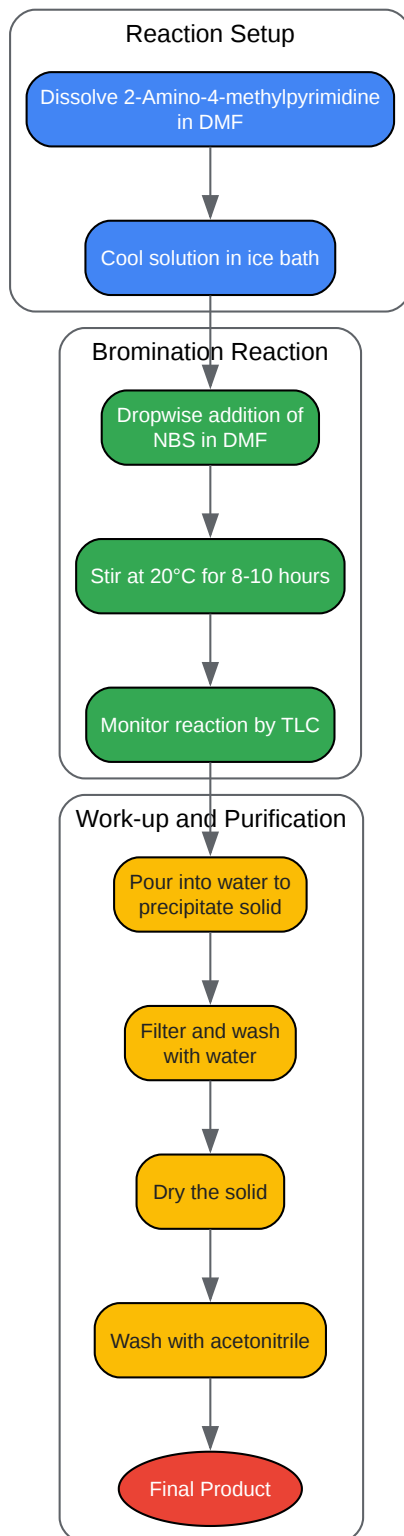
m/z Value	Ion	Description
188/190	[M+H] ⁺	Protonated molecular ion, showing a ~1:1 isotopic pattern due to the presence of ⁷⁹ Br and ⁸¹ Br isotopes.

Synthesis and Experimental Protocols

The most efficient and selective synthesis of **2-Amino-5-bromo-4-methylpyrimidine** involves the electrophilic bromination of 2-Amino-4-methylpyrimidine using N-Bromosuccinimide (NBS). This method avoids the formation of isomeric by-products often seen with harsher brominating agents like Br₂.^[7]

Synthesis Workflow

Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-Amino-5-bromo-4-methylpyrimidine**.

Detailed Synthesis Protocol

This protocol is adapted from established methods ensuring high yield and selectivity.^[7]

Materials:

- 2-Amino-4-methylpyrimidine (10.9 g, 100 mmol)
- N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)
- Chloroform (400 mL)
- Dichloromethane (140 mL)
- 1N Sodium Hydroxide Solution
- Saturated Sodium Chloride Solution
- Anhydrous Sodium Sulfate

Procedure:

- **Reaction Setup:** To a solution of 4-methylpyrimidin-2-ylamine (10.9 g, 100 mmol) in chloroform (400 mL), add N-bromosuccinimide (17.8 g, 100 mmol).
- **Reaction:** Stir the reaction mixture under light-avoiding conditions for 15 hours.
- **Work-up:** Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel with dichloromethane (140 mL).
- **Washing:** Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 200 mL) and saturated sodium chloride solution (100 mL).
- **Drying and Isolation:** Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
- **Yield:** This procedure typically yields 5-bromo-4-methylpyrimidin-2-ylamine (18.8 g, 99% yield).^[5]

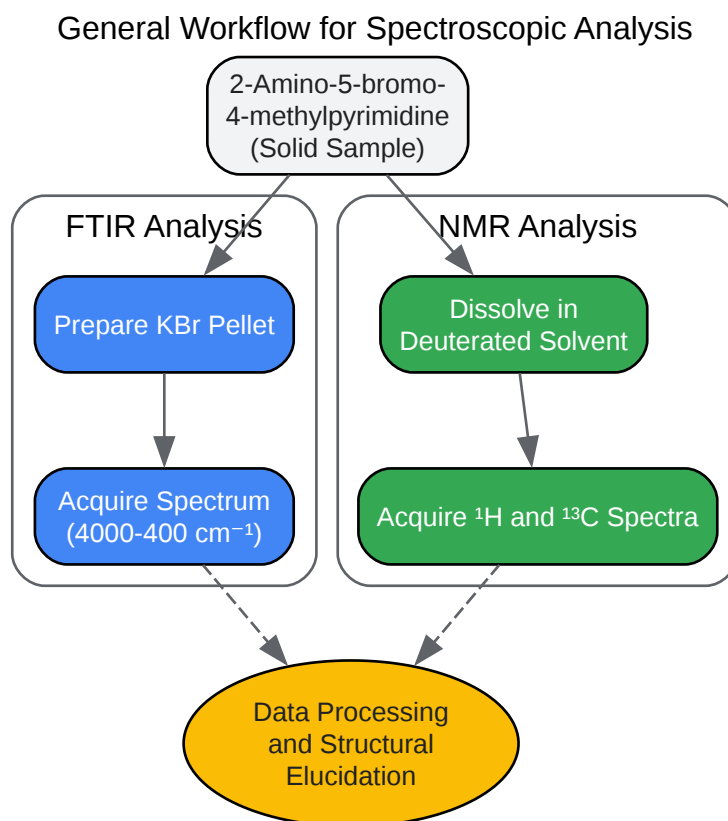
Protocol for Spectroscopic Analysis

FTIR Spectroscopy (KBr Pellet Method)[\[6\]](#)

- **Sample Preparation:** Grind approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . Co-add 32 or 64 scans to improve the signal-to-noise ratio.[\[6\]](#)

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters. For ^{13}C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.



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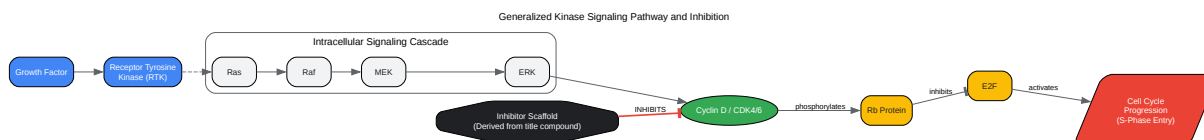
Caption: General experimental workflow for spectroscopic analysis.

Applications in Drug Discovery

2-Amino-5-bromo-4-methylpyrimidine is not typically a therapeutic agent itself but is a highly valued scaffold in medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors, which are crucial in cancer therapy.[3] The amino group allows for the construction of fused heterocyclic systems, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[3]

Role as a Kinase Inhibitor Scaffold

Derivatives of **2-Amino-5-bromo-4-methylpyrimidine** have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3] By inhibiting these enzymes, the derivatives can halt uncontrolled cell proliferation, a hallmark of cancer.



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Caption: Generalized CDK pathway where inhibitors derived from this compound act.

Solubility and Safety

Solubility:

- Water: Sparingly soluble.[2]
- Organic Solvents: Soluble in methanol.[8] Quantitative solubility data in a wide range of organic solvents is not extensively documented, necessitating experimental determination for specific applications.[9]

Safety Information: The compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling. Key hazard classifications include:

- Acute Toxicity, Oral (Category 4)
- Skin Irritation (Category 2)
- Serious Eye Damage (Category 1)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[4]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and the compound should be handled in a well-ventilated fume hood.

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- To cite this document: BenchChem. [molecular structure of "2-Amino-5-bromo-4-methylpyrimidine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102953#molecular-structure-of-2-amino-5-bromo-4-methylpyrimidine]

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